molecular formula C43H54N2O13 B1654172 D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid CAS No. 21240-39-1

D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid

Cat. No.: B1654172
CAS No.: 21240-39-1
M. Wt: 806.9 g/mol
InChI Key: QHJZCLDQJWBCOB-CKBKTDGSSA-N
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Description

D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid: is a synthetic compound with a molecular formula of C43H54N2O13 and a molecular weight of 806.90 g/mol. This compound is often used in various chemical and biological research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid typically involves the protection of the amino group of D-lysine with a fluorenylmethyloxycarbonyl (FMOC) group. This is followed by the coupling of the protected lysine with hexanoic acid under specific reaction conditions . The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme kinetics. It serves as a model compound for understanding the behavior of similar biomolecules .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role as a drug delivery agent and its interactions with biological targets .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. It is also employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorenylmethyloxycarbonyl group plays a crucial role in these interactions by providing steric and electronic effects that influence the binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

    N6-FMOC-D-lysine: This compound is structurally similar but lacks the hexanoic acid moiety.

    ®-6-amino-2-(FMOC-amino)hexanoic acid: This compound has a similar backbone but differs in the stereochemistry and specific functional groups.

Uniqueness: D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid is unique due to the presence of both the fluorenylmethyloxycarbonyl group and the hexanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl (9Z,19E,21E)-13-acetyloxy-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,28-octamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaene-27-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H54N2O13/c1-12-55-42(53)27-24(8)44-32-28-30-36(49)23(7)39-31(28)40(51)43(10,58-39)56-17-16-26(54-11)20(4)38(57-25(9)46)22(6)35(48)21(5)34(47)18(2)14-13-15-19(3)41(52)45-33(29(27)32)37(30)50/h13-18,20-22,26,34-35,38,44,47-50H,12H2,1-11H3,(H,45,52)/b14-13+,17-16-,19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJZCLDQJWBCOB-CKBKTDGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C3=C(C4=C2C5=C(C(=C4O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC2=C1C3=C(C4=C2C5=C(C(=C4O)C)OC(C5=O)(O/C=C\C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H54N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419287
Record name NSC145637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21240-39-1
Record name NSC145637
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145637
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC145637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid
Reactant of Route 2
D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid
Reactant of Route 3
D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid
Reactant of Route 4
D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid
Reactant of Route 5
D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid
Reactant of Route 6
D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid

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